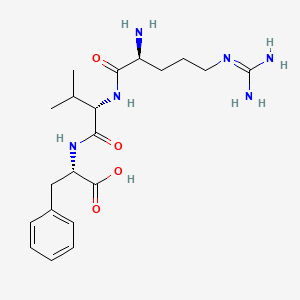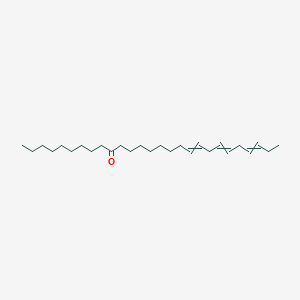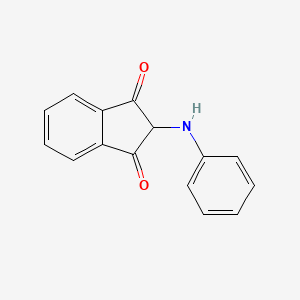![molecular formula C14H28O2 B14231291 (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol CAS No. 825636-94-0](/img/structure/B14231291.png)
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is a chiral compound with significant applications in various fields of chemistry and industry. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a butanol moiety. The stereochemistry of the compound is defined by the (2R) and (1S,2R) configurations, which play a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol typically involves the reaction of a tert-butylcyclohexanol derivative with a butanol derivative under specific conditions. One common method involves the use of a strong base to deprotonate the hydroxyl group of the butanol derivative, followed by nucleophilic substitution with the tert-butylcyclohexanol derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in different alcohol derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylcyclohexanol: Shares the tert-butyl and cyclohexyl moieties but lacks the butanol group.
tert-Butylbutanol: Contains the tert-butyl and butanol groups but lacks the cyclohexyl ring.
Cyclohexylbutanol: Features the cyclohexyl and butanol groups but lacks the tert-butyl group.
Uniqueness
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and applications compared to its similar compounds .
Propiedades
Número CAS |
825636-94-0 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
(2R)-1-[(1S,2R)-2-tert-butylcyclohexyl]oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3/t11-,12+,13+/m1/s1 |
Clave InChI |
GQBVHGLNSHPKPG-AGIUHOORSA-N |
SMILES isomérico |
CC[C@H](CO[C@H]1CCCC[C@@H]1C(C)(C)C)O |
SMILES canónico |
CCC(COC1CCCCC1C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)

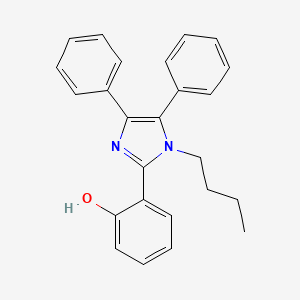
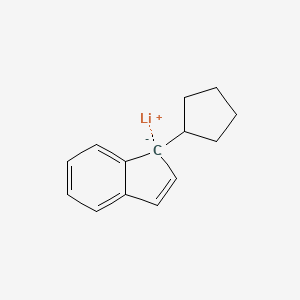
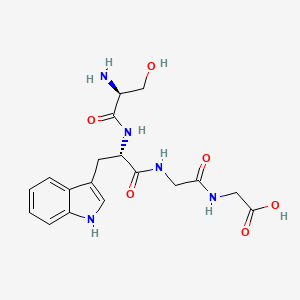
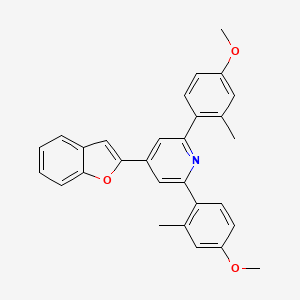
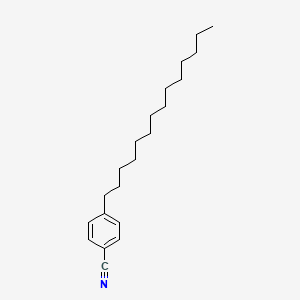
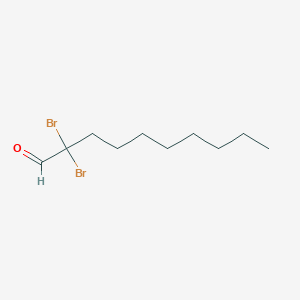
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

